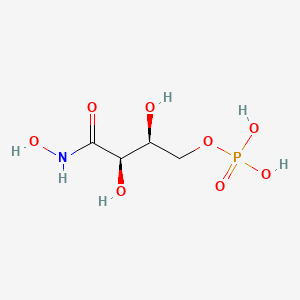![molecular formula C10H13N3 B15168803 1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine CAS No. 646068-73-7](/img/structure/B15168803.png)
1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine is a heterocyclic compound that belongs to the class of pyrazoloquinolizines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine typically involves the reaction of aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be carried out under catalyst-free conditions in boiling dimethylformamide (DMF). This reaction yields 2-aryl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-3-carbonitriles in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Biginelli-type reaction and the availability of starting materials suggest that this method could be adapted for large-scale production.
化学反応の分析
Types of Reactions
1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted pyrazoloquinolizines, depending on the specific reagents and conditions used.
科学的研究の応用
1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in drug discovery.
Thiazolo[3,2-a]pyrimidine: Exhibits high antitumor, antibacterial, and anti-inflammatory activities.
Uniqueness
1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities
特性
CAS番号 |
646068-73-7 |
|---|---|
分子式 |
C10H13N3 |
分子量 |
175.23 g/mol |
IUPAC名 |
1,2,3,3a,7,8-hexahydropyrazolo[3,4-a]quinolizine |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-6-4-8-7-11-12-10(8)9(13)3-1/h1,3-4,6,8,11-12H,2,5,7H2 |
InChIキー |
RXOCROQMKLAPBW-UHFFFAOYSA-N |
正規SMILES |
C1CN2C=CC3CNNC3=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)


![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)



![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)
![Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)](/img/structure/B15168799.png)

